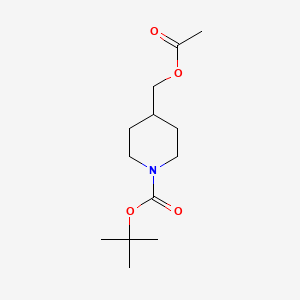![molecular formula C16H22BrNO4 B13842249 tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate](/img/structure/B13842249.png)
tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a formyl group attached to a phenoxybutyl chain. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate typically involves the following steps:
Formation of the Phenoxybutyl Chain: The initial step involves the reaction of 2-bromo-3-formylphenol with 4-bromobutylamine to form the phenoxybutyl chain.
Carbamate Formation: The phenoxybutyl chain is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenoxybutyl carbamate.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Phenoxybutyl carbamate.
Substitution: Hydroxyl or amino-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of complex molecules and pharmaceuticals.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials and polymers.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate involves its interaction with specific molecular targets. The bromine atom and formyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved include nucleophilic substitution and addition reactions.
Comparación Con Compuestos Similares
- tert-Butyl N-[4-(2-bromo-3-hydroxyphenoxy)butyl]carbamate
- tert-Butyl N-[4-(2-chloro-3-formylphenoxy)butyl]carbamate
- tert-Butyl N-[4-(2-bromo-3-methoxyphenoxy)butyl]carbamate
Comparison:
- tert-Butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate is unique due to the presence of both a bromine atom and a formyl group, which confer distinct reactivity and biological activity.
- Similar compounds may have different substituents such as hydroxyl, chloro, or methoxy groups, leading to variations in their chemical and biological properties.
Propiedades
Fórmula molecular |
C16H22BrNO4 |
|---|---|
Peso molecular |
372.25 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate |
InChI |
InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-9-4-5-10-21-13-8-6-7-12(11-19)14(13)17/h6-8,11H,4-5,9-10H2,1-3H3,(H,18,20) |
Clave InChI |
OVAANCIPACHIJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCOC1=CC=CC(=C1Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


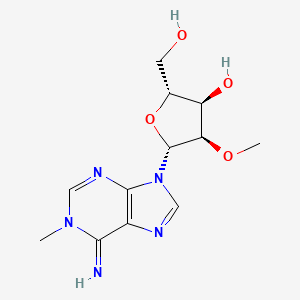
![3-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7,8,8a-hexahydroimidazo-[1,5a]pyridine Hydrochloride](/img/structure/B13842178.png)
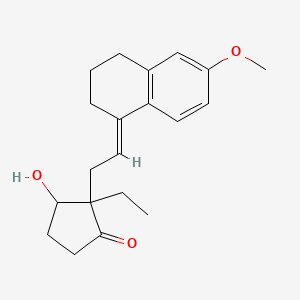
![[(2R)-3-hexadecoxy-2-(2,2,2-trideuterioacetyl)oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13842183.png)
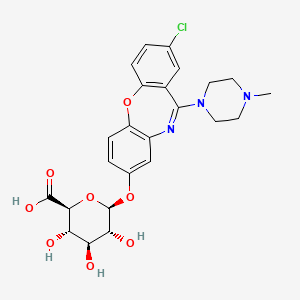

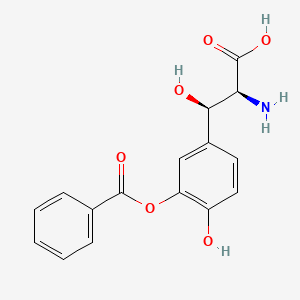

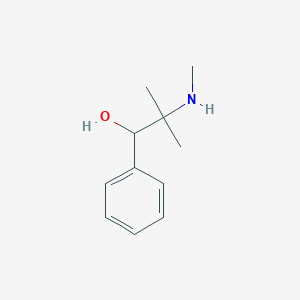
![N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13842209.png)
![[(1R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B13842211.png)
![2-Perfluorooctyl-[1,2-13C2]-ethanol](/img/structure/B13842221.png)

